![molecular formula C6H6N4S B14614492 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione CAS No. 61006-73-3](/img/structure/B14614492.png)
2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazine ring and a thione group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione typically involves the reaction of 3-amino-2-thioxo-2,3-dihydropyridine with hydrazine derivatives under specific conditions. One common method includes the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target molecules .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-triazine structure but lack the thione group.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused with a pyrimidine ring, differing in the position of the nitrogen atoms.
Pyridazino[3,4-e][1,2,4]triazines: These compounds have a pyridazine ring fused with a triazine ring, differing in the ring structure.
Uniqueness
The presence of the thione group in 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione imparts unique chemical reactivity and biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets and provides distinct pathways for chemical modifications .
特性
CAS番号 |
61006-73-3 |
|---|---|
分子式 |
C6H6N4S |
分子量 |
166.21 g/mol |
IUPAC名 |
2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C6H6N4S/c11-6-8-5-4(9-10-6)2-1-3-7-5/h1-3,9H,(H2,7,8,10,11) |
InChIキー |
XAAZUPSTOJLEKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=S)NN2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
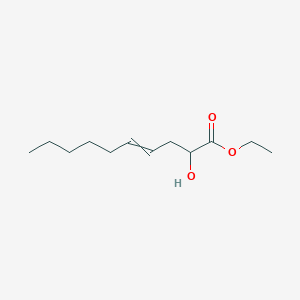
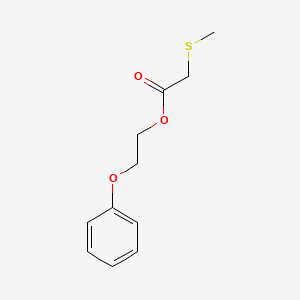
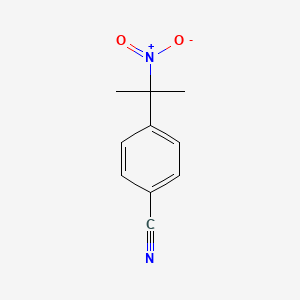
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
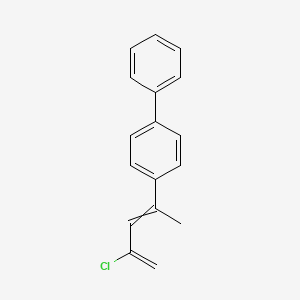
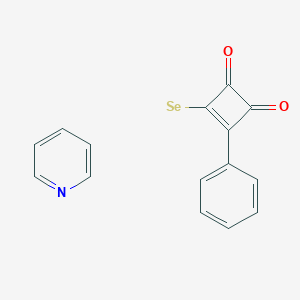
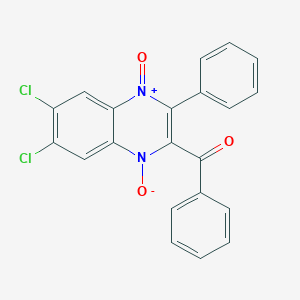
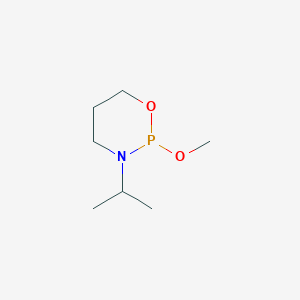
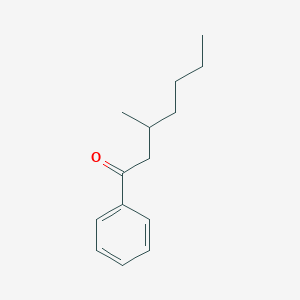
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
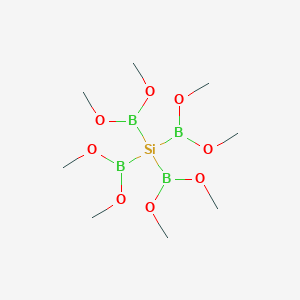
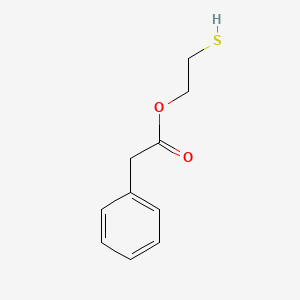
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
